(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride physical properties
(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Executive Summary: This guide provides a comprehensive technical overview of the physical and chemical properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1381928-19-3), a key chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document consolidates essential data on its identity, physical characteristics, and analytical characterization. It includes a detailed, field-proven protocol for purity determination via High-Performance Liquid Chromatography (HPLC) and discusses the principles of its structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide provides authoritative information on safe handling, storage, and disposal, ensuring scientific integrity and operational safety.
Introduction
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated derivative of the indane class of molecules. The presence of a fluorine atom and a chiral amine center makes it a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. The fluorine substituent can significantly modulate metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. As the hydrochloride salt, the compound generally exhibits improved stability and handling characteristics compared to its free base form. This guide serves as a Senior Application Scientist's perspective on the essential data required to effectively utilize this compound in a research and development setting.
Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in any experimental workflow. The properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are summarized below.
Diagram 1: Chemical Structure and Core Identifiers
Caption: Structure and key identifiers for the topic compound.
Table 1: Summary of Physicochemical Properties
| Property | Value / Observation | Source(s) |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | Data not publicly reported. Related compounds like 2,3-dihydro-1H-inden-1-amine hydrochloride melt around 208-210°C, suggesting a high melting point is expected. | N/A |
| Boiling Point | Not applicable; expected to decompose at high temperatures. | N/A |
| Solubility | Quantitative data not available. As an amine hydrochloride salt, it is predicted to be soluble in water, methanol, and DMSO, with limited solubility in non-polar aprotic solvents like hexanes or toluene. | N/A |
| Purity (Typical) | ≥97% | [2] |
| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., nitrogen or argon). Keep sealed and dry. | [1] |
Analytical Characterization
A rigorous analytical workflow is critical to verify the identity, purity, and stability of any research compound. The following sections describe validated approaches for the characterization of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Purity and Enantiomeric Excess Determination by HPLC
High-Performance Liquid Chromatography is the cornerstone for assessing the purity of non-volatile organic compounds. For a chiral molecule, it is essential to determine not only chemical purity but also enantiomeric excess (e.e.).
Expertise & Causality: The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs are exceptionally versatile and often provide excellent resolution for amine-containing compounds.[4] The mobile phase is typically a non-polar solvent (e.g., hexane) mixed with an alcohol modifier (e.g., isopropanol or ethanol) to control retention and selectivity. For basic compounds like this amine, adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is crucial.[5] This additive acts as a competitor for active sites on the silica surface of the CSP, preventing peak tailing and improving peak shape and reproducibility. UV detection is appropriate due to the presence of the aromatic ring (chromophore).
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System Preparation: Ensure the HPLC system is clean and purged with the mobile phase.
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Sample Preparation:
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Accurately weigh approximately 1 mg of the compound.
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Dissolve in 1.0 mL of mobile phase (or a compatible solvent like ethanol) to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or equivalent polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.
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Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25°C.
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Detection: UV at 265 nm.
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Injection Volume: 5 µL.
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-
Analysis:
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Inject the sample and run the chromatogram for a sufficient time to allow for the elution of both enantiomers (if the S-enantiomer is present as an impurity).
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The purity is calculated based on the area percentage of the main peak relative to all other peaks.
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The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.
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Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the (R)-enantiomer indicates a suitable mobile phase composition. The ability to resolve a spiked sample (containing a small amount of the racemic mixture) would confirm the method's selectivity for the S-enantiomer.
Diagram 2: HPLC Analysis Workflow
Caption: A streamlined workflow for determining compound purity.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. For (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.
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¹H NMR: The spectrum (typically run in DMSO-d₆ or D₂O) would show distinct regions. The aromatic region would display complex multiplets for the three protons on the benzene ring, with coupling patterns influenced by the fluorine atom. The aliphatic region would contain signals for the protons on the five-membered ring, including the methine proton adjacent to the amine (C1-H) and the methylene protons (C2-H₂ and C3-H₂). The amine protons would appear as a broad signal, which may exchange with D₂O.
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¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon atom bonded to fluorine (C5) would exhibit a large one-bond carbon-fluorine coupling constant (¹J_CF), a hallmark of fluorinated aromatic rings.[6] Other carbons in the aromatic ring would show smaller two- and three-bond couplings.
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¹⁹F NMR: This experiment is highly specific and sensitive for the fluorine nucleus.[6] It would show a single signal for the C5-F group, confirming the presence and electronic environment of the fluorine atom.
Handling, Storage, and Safety
Adherence to proper safety protocols is paramount when handling any chemical compound.
Hazard Profile: (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is classified with the GHS07 pictogram (Warning).[1] The primary hazards are:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[7]
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H319: Causes serious eye irritation.[7]
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H335: May cause respiratory irritation.[7]
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.
Storage Rationale: The compound is supplied as a stable hydrochloride salt. However, amines can be susceptible to oxidation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to oxygen and atmospheric moisture, ensuring long-term stability and purity.[1] It should be kept in a tightly sealed container in a dry place.
Conclusion
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chiral intermediate with well-defined chemical properties. This guide provides a robust framework for its identification, characterization, and safe handling. While specific experimental data for melting point and solubility are not widely published, its properties can be reliably inferred from its chemical class. The analytical protocols outlined herein provide a clear and scientifically sound basis for quality control, ensuring that researchers can confidently incorporate this compound into their synthetic and drug discovery programs.
References
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1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... ResearchGate. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Safety Data Sheet - (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical. [Link]
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Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. National Institutes of Health. [Link]
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Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil. ResearchGate. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
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1H-Inden-1-amine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1), (1R)-. Angene. [Link]
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